Trisnorsqualene CA

Description

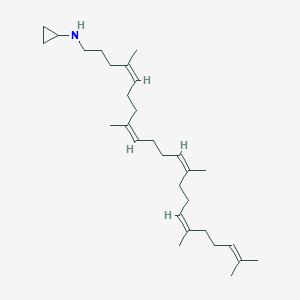

Structure

2D Structure

Properties

CAS No. |

123594-76-3 |

|---|---|

Molecular Formula |

C30H51N |

Molecular Weight |

425.7 g/mol |

IUPAC Name |

N-[(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenyl]cyclopropanamine |

InChI |

InChI=1S/C30H51N/c1-25(2)13-9-16-28(5)19-10-17-26(3)14-7-8-15-27(4)18-11-20-29(6)21-12-24-31-30-22-23-30/h13-15,19-20,30-31H,7-12,16-18,21-24H2,1-6H3/b26-14+,27-15+,28-19+,29-20+ |

InChI Key |

AWTJYTFLSJBJTO-CQNOQWDGSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCCNC1CC1)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCCNC1CC1)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCCNC1CC1)C)C)C |

Synonyms |

trisnorsqualene CA trisnorsqualene cyclopropylamine |

Origin of Product |

United States |

Enzymatic Pathways and Targeted Biosynthesis Interventions

Squalene (B77637) Epoxidase (SQLE) as a Central Enzyme in Sterologenesis

Squalene epoxidase (SQLE), also known as squalene monooxygenase, occupies a pivotal position in the sterol biosynthetic pathway. It catalyzes the first oxygenation step in cholesterol synthesis in mammals and ergosterol (B1671047) synthesis in fungi, converting squalene into 2,3-oxidosqualene (B107256) fishersci.casigmaaldrich.comuni.luguidetopharmacology.org. This enzymatic step is considered rate-limiting, underscoring its crucial regulatory significance in maintaining cellular sterol homeostasis sigmaaldrich.comuni.lu.

Catalytic Mechanism and Substrate Specificity of SQLE

SQLE is a microsomal flavin monooxygenase that introduces an oxygen atom across the C2-C3 double bond of squalene, yielding 2,3-oxidosqualene fishersci.casigmaaldrich.comuni.lu. This epoxidation process involves the activation of molecular oxygen via flavin adenine (B156593) dinucleotide (FAD) sigmaaldrich.com. The product, 2,3-oxidosqualene, subsequently undergoes cyclization to form lanosterol (B1674476), the precursor to cholesterol and other sterols sigmaaldrich.com.

Trisnorsqualene derivatives have been identified as potent inhibitors of SQLE, demonstrating their ability to interfere with this critical step. Trisnorsqualene alcohol (TNSA) has been reported as a potent inhibitor of vertebrate squalene epoxidase, exhibiting an IC50 value of 4 µM for pig liver SQLE fishersci.se. Analogues with extended and truncated carbon skeletons generally showed poorer inhibitory activity, with the notable exception of bisnorsqualene alcohol, which demonstrated comparable activity to TNSA fishersci.se. These findings suggest that an intact trisnorsqualene moiety is essential for the observed inhibitory activity against SQLE fishersci.se.

Another significant derivative, trisnorsqualene cyclopropylamine (B47189), is a synthetic compound that has shown even greater potency, with an IC50 value of 2 µM for SQLE inhibition sigmaaldrich.com. Its strong capacity to block cholesterol biosynthesis highlights the therapeutic potential of these compounds sigmaaldrich.com.

Table 1: Inhibitory Potency of Trisnorsqualene Derivatives on Squalene Epoxidase

| Compound Name | Enzyme Source | IC50 (µM) | Reference |

| Trisnorsqualene alcohol (TNSA) | Pig liver SQLE | 4 | fishersci.se |

| Bisnorsqualene alcohol | Pig liver SQLE | 4 | fishersci.se |

| Trisnorsqualene cyclopropylamine | SQLE (general) | 2 | sigmaaldrich.com |

Allosteric Regulation and Post-Translational Modulation of SQLE Activity

While SQLE activity is known to be regulated by sterols, for instance, cholesterol stimulates the degradation of SQLE in mammalian cells fishersci.ca, specific detailed research findings on the direct allosteric regulation or post-translational modulation of SQLE activity by trisnorsqualene derivatives are not extensively documented in the provided search results. The primary mechanism of action identified for trisnorsqualene alcohol and trisnorsqualene cyclopropylamine is direct enzymatic inhibition rather than allosteric or post-translational modulation sigmaaldrich.comfishersci.se. Further research would be required to elucidate any potential indirect or long-term regulatory effects these inhibitors might exert on SQLE's allosteric sites or post-translational modifications.

2,3-Oxidosqualene-Lanosterol Cyclase and Downstream Sterol Biosynthesis

Following the epoxidation of squalene by SQLE, the resulting 2,3-oxidosqualene serves as the substrate for 2,3-oxidosqualene-lanosterol cyclase (OSC), also known as lanosterol synthase mycocentral.euwikidata.orgwikipedia.orgnih.gov. This enzyme catalyzes a complex cyclization-rearrangement reaction, transforming the linear 2,3-oxidosqualene into the tetracyclic sterol lanosterol mycocentral.euwikidata.orgnih.govnih.gov. Lanosterol is a crucial precursor for the synthesis of all animal and fungal steroids, including cholesterol wikidata.orgwikipedia.org.

Specific trisnorsqualene derivatives have also been explored for their interaction with OSC. Notably, 3-carboxy-4-nitrophenyl-dithio-1,19,2-trisnorsqualene has been identified as a site-directed inactivator of yeast oxidosqualene cyclase mycocentral.eu. This demonstrates that the trisnorsqualene scaffold can be modified to target different enzymes within the sterol biosynthesis pathway, extending beyond SQLE.

Interplay of SQLE with Other Relevant Metabolic Pathways

The inhibition of SQLE by trisnorsqualene derivatives has direct implications for the broader sterol biosynthesis pathway and its interplay with other metabolic processes. By blocking the conversion of squalene to 2,3-oxidosqualene, these compounds lead to an accumulation of squalene within the cell fishersci.camdpi.com. This accumulation can have various cellular consequences, as squalene is a key intermediate whose levels are tightly regulated.

Advanced Synthetic Methodologies for Trisnorsqualene Ca and Its Analogs

Chemical Synthesis of Functionally Modified Trisnorsqualene Derivatives

Beyond the core scaffold, Trisnorsqualene derivatives are synthesized with specific functional modifications to enhance their properties, often for biomedical applications.

The squalenoylation strategy involves conjugating a drug molecule with squalene (B77637) or its derivatives, like trisnorsqualene acid, to form amphiphilic bioconjugates that can self-assemble into nanoparticles in aqueous media mdpi-res.comnih.govresearchgate.net. This approach aims to enhance the biological efficacy and delivery of the conjugated drug.

A prominent example is the synthesis of 4-(N)-1,1',2-tris-nor-squalenoyl-cytarabine (Sq-Ara-C, compound 4). The synthesis of Sq-Ara-C typically begins with the oxidation of 1,1',2-tris-nor-squalene aldehyde (compound 1) to 1,1',2-tris-nor-squalene acid (compound 3) using chromic acid guidetopharmacology.orgnih.gov. The resulting 1,1',2-tris-nor-squalene acid is then conjugated with cytarabine (B982) (Ara-C, compound 5). This conjugation reaction involves dissolving the acid in an anhydrous solvent such as tetrahydrofuran, followed by the addition of a base like triethylamine, and then reacting with cytarabine guidetopharmacology.orgnih.gov. Steglich esterification is also a common method for acylating cytarabine with fatty acids to form such conjugates.

Another significant derivative is squalenoyl-gemcitabine (SqGem, compound 6). Its synthesis also involves the conversion of squalene into 1,1',2-tris-norsqualenoyl acid (compound 3) through a series of chemical steps, which is then conjugated with gemcitabine (B846) (compound 7) mdpi-res.com. The squalenoylation of other nucleoside monophosphates, such as dideoxycytidine monophosphate (SQddC-MP) and gemcitabine monophosphate (SQdFdC-MP), has also been achieved using phosphoramidite (B1245037) chemistry, leading to amphiphilic molecules that self-assemble into nanoassemblies.

Key examples of squalenoyl conjugates are presented in the following table:

| Conjugate Name | Parent Trisnorsqualene Motif | Conjugated Drug | Formation Method | References |

| Sq-Ara-C | 1,1',2-Tris-nor-squalene Acid | Cytarabine | Amide bond formation (e.g., with triethylamine, Steglich esterification) | guidetopharmacology.orgnih.gov |

| SqGem | 1,1',2-Tris-norsqualenoyl Acid | Gemcitabine | Conjugation of acid with gemcitabine | mdpi-res.com |

| SQddC-MP | 1,1',2-Trisnor-squalenoyl | Dideoxycytidine Monophosphate | Phosphoramidite chemistry | |

| SQdFdC-MP | 1,1',2-Trisnor-squalenoyl | Gemcitabine Monophosphate | Phosphoramidite chemistry |

The synthesis of specific trisnorsqualene alcohol and aldehyde analogs is crucial as these compounds serve as key intermediates for further functionalization or as end products for specific research purposes.

1,1',2-Tris-nor-squalene aldehyde (compound 1) is a direct precursor to the acid and is synthesized by the periodic acid cleavage of 2,3-epoxysqualene (2,3-oxidosqualene, compound 2) ctdbase.orgwikipedia.org. This method provides a defined aldehyde functionality at one end of the trisnorsqualene scaffold.

Trisnorsqualene alcohol (compound 8) is obtained by the reduction of the corresponding 1,1',2-tris-nor-squalene aldehyde. A common reducing agent for this transformation is sodium borohydride (B1222165) wikipedia.org. This reduction converts the aldehyde group to a primary alcohol, providing a different point of attachment for subsequent chemical modifications. Trisnorsqualene alcohol can also be prepared directly by transforming squalene.

These defined analogs are important building blocks for the synthesis of more complex molecules or for studies requiring specific terminal functionalities.

Prodrug Development Strategies based on Trisnorsqualene Motifs

Trisnorsqualene motifs are increasingly utilized in prodrug development due to their amphiphilic nature and ability to form self-assembling nanoparticles, which can improve drug delivery, solubility, and stability mdpi-res.comnih.gov. This "squalenoylation" strategy has gained significant attention as a platform for creating nanomedicines.

The core principle involves covalently linking a drug molecule to a trisnorsqualene derivative, typically 1,1',2-tris-nor-squalene acid. This conjugation enhances the lipophilicity of the drug, facilitating its interaction with and transport across biological membranes. Upon administration, these amphiphilic conjugates can spontaneously self-assemble in aqueous environments to form stable nanoparticles, offering advantages such as sustained drug release and reduced toxicity before metabolization researchgate.net.

Examples of prodrugs developed using trisnorsqualene motifs include:

Squalenoyl-Cytarabine (Sq-Ara-C, compound 4): This conjugate, formed by linking 1,1',2-tris-nor-squalene acid to cytarabine, has been investigated for its improved antileukemic activity and ability to form self-assembled nanostructures guidetopharmacology.orgnih.gov.

Squalenoyl-Gemcitabine (SqGem, compound 6): Similar to Sq-Ara-C, SqGem utilizes the trisnorsqualene acid motif conjugated to gemcitabine, demonstrating enhanced anticancer activity and self-assembly into nanoparticles mdpi-res.comresearchgate.net.

Squalenoyl Nucleoside Monophosphates: Trisnorsqualenoyl derivatives have been conjugated to nucleoside monophosphates, such as dideoxycytidine monophosphate and gemcitabine monophosphate, to create prodrugs that form nanoassemblies and exhibit improved cellular penetration and biological efficacy.

Acylal Prodrugs: In some cases, trisnorsqualene chloromethyl ester has been reacted with drugs like penicillin G (compound 9) to form acylal prodrugs, which can be transported into cells via endocytosis.

Trisnorsqualene Alcohol in Prodrugs: Trisnorsqualene alcohol (compound 8) can also serve as a starting point for prodrug development, for instance, by conjugating its hydroxyl group with linkers like sebacic acid to create esters for further derivatization.

This prodrug strategy offers a versatile platform for improving the pharmacokinetic and pharmacodynamic profiles of various therapeutic agents by leveraging the self-assembling properties of the trisnorsqualene scaffold.

Compound Names and PubChem CIDs

Mechanistic Elucidation of Trisnorsqualene Ca S Biological Activities in Preclinical Models

Enzymatic Inhibition Kinetics and Specificity Profiling of SQLE

Squalene (B77637) epoxidase (SQLE) is a critical rate-limiting enzyme in the cholesterol biosynthesis pathway, catalyzing the conversion of squalene to 2,3-oxidosqualene (B107256). nih.govfrontiersin.org Its position in the pathway makes it an attractive target for therapeutic intervention.

Research has established that Trisnorsqualene CA is a potent inhibitor of SQLE. In studies utilizing rat hepatic microsomes, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 5.0 µM for the inhibition of squalene monooxygenase, the same enzyme as SQLE. nih.gov This finding quantifies the compound's ability to effectively block this key step in cholesterol synthesis.

Further investigations in a cellular context, using the human hepatoblastoma cell line HepG2, revealed that this compound inhibits cholesterol biosynthesis from acetate with an IC50 of 1.0 µM. nih.gov The discrepancy in IC50 values between the microsomal and cellular assays can be attributed to various factors, including the complexity of the cellular environment and membrane transport dynamics.

Currently, detailed studies elucidating the specific binding mode of this compound to the SQLE enzyme are not extensively available in the public domain. The precise molecular interactions, such as hydrogen bonding or hydrophobic interactions, that govern the binding of this compound to the active site of SQLE remain an area for future investigation. Understanding these interactions at a molecular level is crucial for the rational design of even more potent and selective SQLE inhibitors.

Table 1: IC50 Values of this compound

| Assay System | Target | IC50 Value | Reference |

|---|---|---|---|

| Rat Hepatic Microsomes | Squalene Monooxygenase (SQLE) | 5.0 µM | nih.gov |

| Human Hepatoblastoma (HepG2) Cells | Cholesterol Biosynthesis | 1.0 µM | nih.gov |

The field of SQLE inhibitors includes a range of compounds, both synthetic and natural. A comparative analysis provides context for the potency and potential of this compound. For instance, the allylamine class of antifungals, such as terbinafine, are well-known SQLE inhibitors. frontiersin.org While highly effective against fungal SQLE, their inhibitory activity against mammalian SQLE is considerably lower. researchgate.net

Other experimental SQLE inhibitors, like NB-598, have been developed for research purposes and have shown potent inhibition of the enzyme. nih.gov Natural compounds, including (-)-epigallocatechin 3-O-gallate (EGCG) from green tea and certain components of garlic, have also been identified as SQLE inhibitors. nih.gov A comprehensive comparative study detailing the relative potencies and specificities of this compound against a panel of other known SQLE inhibitors has yet to be published. Such an analysis would be invaluable in further characterizing the therapeutic potential of this compound.

Impact on Cellular Cholesterol and Sterol Intermediate Homeostasis

The inhibition of SQLE by this compound has a direct and predictable impact on the cellular levels of cholesterol and its precursors. By blocking the conversion of squalene to 2,3-oxidosqualene, this compound leads to an accumulation of its substrate, squalene.

In studies with cultured human hepatoblastoma (HepG2) cells, treatment with this compound resulted in a notable accumulation of radiolabeled squalene when the cells were supplied with [14C]acetate, a precursor for cholesterol synthesis. nih.gov This accumulation of a key sterol intermediate is a direct consequence of the enzymatic blockade. The buildup of squalene and the concurrent inhibition of downstream cholesterol production disrupt the delicate balance of cellular cholesterol homeostasis. nih.govnih.gov The long-term cellular consequences of this altered sterol profile are an active area of investigation.

Investigation of Anticancer Mechanisms in Research Models

The dysregulation of cholesterol metabolism is increasingly recognized as a hallmark of various cancers. aacrjournals.orgnih.gov Cancer cells often exhibit an elevated demand for cholesterol to support rapid proliferation and membrane synthesis. nih.gov This reliance on the cholesterol biosynthesis pathway makes enzymes like SQLE compelling targets for anticancer drug development. nih.govnih.gov

The antiproliferative effects of this compound have been demonstrated in the human hepatoblastoma cell line, HepG2. nih.gov By inhibiting cholesterol synthesis, this compound curtails the availability of a crucial component for the formation of new cell membranes, which is essential for cell division.

While the study on HepG2 cells provides initial evidence of its anticancer potential, further research is required to evaluate the efficacy of this compound across a broader range of cancer cell lines. Investigating its effects on tumor cells from different origins, such as breast, prostate, and lung cancer, would provide a more comprehensive understanding of its spectrum of activity. The general mechanism of SQLE inhibitors suggests that they can suppress cell proliferation and viability, and in some cases, induce cell death in a dose-dependent manner in various cancer types. nih.gov

The role of lipid metabolism in cancer progression is multifaceted, extending beyond membrane biosynthesis to include influences on cellular signaling and the tumor microenvironment. researchgate.netmdpi.com The inhibition of SQLE by compounds like this compound can have significant downstream effects on these pathways.

By depleting the pool of downstream sterols, including cholesterol, SQLE inhibitors can impact the function of lipid rafts, which are specialized membrane microdomains involved in signal transduction. Several key oncogenic signaling pathways, including the PI3K/Akt and MAPK pathways, are known to be influenced by the lipid composition of the cell membrane. nih.gov Inhibition of SQLE has been shown to affect these pathways. researchgate.net For instance, the accumulation of squalene or the depletion of cholesterol and its derivatives could alter the activity of membrane-associated receptors and signaling proteins, thereby interfering with cancer progression. nih.gov However, specific studies detailing how this compound modulates these intricate lipid-dependent cancer progression pathways are needed to fully elucidate its anticancer mechanisms.

Analysis in Preclinical Tumor Xenograft Models

There is currently no available scientific literature or published data describing the analysis of this compound in preclinical tumor xenograft models. Research assessing its efficacy, mechanism of action, or effects on tumor growth and metastasis in such models has not been reported.

Table 1: Summary of this compound in Preclinical Tumor Xenograft Models (No data available)

| Model Type | Cancer Type | Key Findings |

|---|---|---|

| N/A | N/A | No studies published |

Explorations in Oxidative Stress and Ferroptosis Regulation in Cellular Systems

There are no published research findings on the role of this compound in the regulation of oxidative stress or ferroptosis in cellular systems. Its effects on reactive oxygen species (ROS) generation, antioxidant pathways, iron metabolism, and lipid peroxidation, which are central to ferroptosis, have not been investigated.

Table 3: Effects of this compound on Oxidative Stress and Ferroptosis Markers (No data available)

| Cellular System | Marker | Outcome |

|---|---|---|

| N/A | ROS Levels | No data available |

| N/A | Lipid Peroxidation | No data available |

Interactions with Biological Membranes and Nanostructure Formation Research

No scientific studies are available that describe the interactions of this compound with biological membranes. Research into its ability to intercalate into lipid bilayers, alter membrane fluidity or potential, or its application in the formation of nanostructures has not been documented in the accessible literature.

Structure Activity Relationship Sar and Computational Modeling of Trisnorsqualene Ca

Fundamental Principles and Applications of SAR in Medicinal Chemistry Research

Structure-Activity Relationship (SAR) is a fundamental principle in medicinal chemistry that explores the relationship between the chemical structure of a compound and its biological activity mdpi.com. By systematically modifying specific parts of a molecule, researchers can determine which structural features are essential for a particular biological effect and how changes to these features influence activity researchgate.nettandfonline.com. This iterative process is crucial for optimizing lead compounds and developing new therapeutic agents mdpi.com.

In the context of squalene (B77637) monooxygenase inhibitors, SAR studies have been conducted on various compounds, including squalene analogs like trisnorsqualene alcohol and trisnorsqualene cyclopropylamine (B47189) researchgate.nettandfonline.comjurispro.com. For instance, early SAR studies on related compounds provided a reasonable starting point for investigating the inhibitory activity of amide derivatives researchgate.net. Trisnorsqualene cyclopropylamine itself has demonstrated potent inhibition of SQLE, reducing cholesterol biosynthesis tandfonline.com. Understanding the SAR of Trisnorsqualene CA involves identifying the molecular fragments responsible for its inhibitory potency and how their modification impacts binding to the target enzyme.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models build upon SAR principles by establishing mathematical relationships between the physicochemical properties or theoretical molecular descriptors of chemicals and their biological activities wikipedia.org. These models enable the prediction of biological activity for new compounds and aid in improving the properties of existing lead compounds mdpi.com. QSAR studies are widely used in drug design, including for the development of SQLE inhibitors tandfonline.commdpi.com.

The development of predictive QSAR models typically follows a systematic approach. This involves selecting a dataset of chemical compounds with known biological activities, calculating various molecular descriptors, and then using chemometric methods to build a mathematical model that correlates these descriptors with the observed activity mdpi.comwikipedia.org. Key steps include:

Selection of Chemical Compounds : Identifying a relevant set of compounds with measured biological activity.

Assessment of Biological Activity : Quantifying the biological response, such as IC50 values for enzyme inhibition mdpi.com. For Trisnorsqualene cyclopropylamine, its IC50 value for SQLE inhibition is 2 µM tandfonline.com.

Descriptors Calculation : Computing molecular descriptors that represent the structural and physicochemical features of the compounds mdpi.com.

Data Matrix Setup and Partitioning : Organizing the data into a uniform matrix and partitioning it into training and validation sets. A portion of the data is set aside for external validation to assess the model's predictive power on unseen compounds mdpi.com.

Feature Selection and Model Building : Employing statistical techniques (e.g., partial least squares (PLS), multiple linear regression (MLR)) to select the most relevant features and construct the QSAR model mdpi.comresearchgate.net.

Model Interpretation and Prediction : Interpreting the model's results to understand the structural determinants of activity and using the validated model to predict the activity of novel compounds mdpi.com.

The reliability of QSAR predictions is assessed through various validation techniques, ensuring the model's robustness and applicability domain wikipedia.org.

Molecular descriptors are numerical representations of a molecule's chemical and structural properties, such as electronic, steric, and lipophilicity parameters wikipedia.org. In QSAR studies, identifying the key molecular descriptors that significantly influence the activity of this compound analogs is crucial. These descriptors can include:

Physicochemical properties : LogP (lipophilicity), pKa (acidity/basicity), molecular weight, polar surface area.

Electronic descriptors : Charges, dipole moments, frontier orbital energies.

Steric descriptors : Molecular volume, shape descriptors.

Topological descriptors : Connectivity indices, graph-based descriptors mdpi.com.

For example, in QSAR analysis of anion binding and transport, hydrogen bond acidity and lipophilicity were identified as dominant factors rsc.org. For this compound, similar analyses would pinpoint which specific molecular features (e.g., the cyclopropylamine moiety, the length or branching of the squalene backbone) contribute most to its potent SQLE inhibition.

While specific QSAR models for this compound are not detailed in the provided search results, the general principles of descriptor identification apply.

Table 1: General Categories of Molecular Descriptors in QSAR

| Descriptor Category | Description | Examples |

| Physicochemical | Properties related to the physical and chemical behavior of a molecule. | LogP, pKa, Molecular Weight, Molar Refractivity |

| Electronic | Properties related to electron distribution and interactions. | Partial charges, Dipole moment, HOMO/LUMO energies |

| Steric | Properties related to the three-dimensional size and shape of a molecule. | Molecular volume, Surface area, Shape indices |

| Topological | Properties derived from the molecular graph structure. | Connectivity indices, Wiener index, Balaban index |

Group-Based Quantitative Structure-Activity Relationship (G-QSAR) Methodologies

Group-based Quantitative Structure-Activity Relationship (G-QSAR) is an advanced QSAR methodology that enhances the traditional approach by considering molecules as a collection of fragments vlifesciences.com. Unlike conventional QSAR, G-QSAR allows for the evaluation of descriptors for each fragment, establishing a relationship between these fragment descriptors and the activity of the whole molecule vlifesciences.com. This method provides critically important site-specific clues within a molecule, indicating where a particular descriptor needs modification to optimize activity vlifesciences.com.

G-QSAR is particularly advantageous for lead optimization, as it can reveal specific regions or groups within the this compound structure that are crucial for its interaction with SQLE. By breaking down the molecule into chemically meaningful fragments, G-QSAR can guide targeted modifications, leading to more effective and efficient analog design.

Molecular Docking and Dynamics Simulations for Ligand-Enzyme Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the preferred orientation of a ligand (like this compound) when bound to a target protein (like SQLE) and to study the dynamic behavior of the ligand-protein complex mdpi.comchemrevlett.com. These methods provide atomic-level insights into ligand-enzyme interactions, which are crucial for understanding the mechanism of action and for rational drug design tandfonline.compensoft.net.

Molecular Docking : This technique predicts the binding mode and affinity of a ligand within the active site of a receptor chemrevlett.commdpi.com. For SQLE inhibitors, molecular docking can identify key amino acid residues in the enzyme's binding pocket that interact with this compound, forming hydrogen bonds, hydrophobic interactions, or other stabilizing forces tandfonline.commdpi.com. For example, studies on SQLE inhibitors utilize molecular docking to predict ligand binding tandfonline.com.

Molecular Dynamics Simulations : Following docking, MD simulations provide a more comprehensive understanding of the stability and flexibility of the ligand-protein complex over time pensoft.netfrontiersin.org. MD simulations track the movement of atoms in the system, allowing researchers to observe conformational changes, assess the stability of the binding pose, and calculate binding free energies pensoft.netfrontiersin.org. This dynamic perspective can reveal transient interactions or subtle structural rearrangements that are not captured by static docking poses frontiersin.org. For instance, MD simulations can monitor root mean square deviation (RMSD) and root mean square fluctuation (RMSF) values to assess protein and ligand stability within the complex mdpi.compensoft.netfrontiersin.org.

Computational approaches such as molecular docking and MD simulations have enabled the prediction of ligand binding, enzymatic activity, and inhibitor efficacy for SQLE inhibitors, offering valuable guidance for novel drug design tandfonline.com.

Rational Design Principles for Optimized this compound Analogs

Rational design involves using structural and mechanistic information, often derived from SAR, QSAR, and molecular modeling studies, to guide the synthesis of new compounds with improved properties researchgate.netresearchgate.net. For this compound, this would involve leveraging the insights gained from computational analyses to create optimized analogs with enhanced potency, selectivity, or other desirable pharmacological characteristics.

The principles of rational design applied to this compound analogs would include:

Identifying Pharmacophoric Features : Pinpointing the essential structural elements of this compound responsible for its SQLE inhibitory activity, as revealed by SAR and QSAR studies.

Modifying Key Regions : Based on G-QSAR insights, making targeted chemical modifications to specific fragments or groups within the molecule to enhance interactions with the enzyme or improve physicochemical properties.

Exploiting Binding Site Information : Using molecular docking and MD simulation data to design analogs that form stronger or more specific interactions with the SQLE active site, such as optimizing hydrogen bonding networks or hydrophobic contacts mdpi.com.

Scaffold Hopping/Bioisosteric Replacement : Exploring different chemical scaffolds or replacing functional groups with bioisosteres that maintain or improve activity while potentially altering other properties.

Predictive Modeling : Utilizing validated QSAR models to virtually screen and predict the activity of newly designed analogs before their synthesis, thereby reducing experimental costs and time mdpi.com.

By integrating these computational approaches, researchers can systematically design and prioritize this compound analogs, moving towards the development of more effective SQLE inhibitors.

Table 2: Inhibitory Activity of Trisnorsqualene Cyclopropylamine and Other SQLE Inhibitors

| Compound | IC50 (µM) | Target Enzyme | Reference |

| Trisnorsqualene cyclopropylamine | 2 | Squalene Monooxygenase | tandfonline.com |

| Dodecyl gallate | 0.061 | Squalene Monooxygenase | tandfonline.com |

| Octyl gallate | 0.83 | Squalene Monooxygenase | tandfonline.com |

| Resveratrol | 3 | Squalene Monooxygenase | tandfonline.com |

| Evodiamine | 2.87 ± 0.08 | Squalene Monooxygenase | tandfonline.com |

| Apigenin-7-O-glucoside | 1.74 ± 0.05 | Squalene Monooxygenase | tandfonline.com |

Emerging Research Perspectives and Future Directions in Trisnorsqualene Ca Studies

Identification of Novel Molecular Targets Beyond SQLE

While Trisnorsqualene cyclopropylamine (B47189) has been identified as a potent inhibitor of squalene (B77637) epoxidase (SQLE), exhibiting an IC50 value of 2 μM and a strong capacity to block cholesterol biosynthesis, research is increasingly focusing on identifying additional molecular targets nih.gov. SQLE is a pivotal enzyme in sterol biosynthesis, and its overexpression is implicated in various malignancies, including hepatocellular carcinoma, breast cancer, and prostate cancer, where it supports rapid cell proliferation and membrane biosynthesis nih.govlibretexts.org.

Future research aims to explore whether Trisnorsqualene CA exerts its biological effects through other pathways or proteins, either independently or in synergy with SQLE inhibition. This includes investigating its potential interactions with other enzymes involved in lipid metabolism, signaling pathways crucial for cell growth and survival, or even epigenetic regulators. Understanding these novel targets could lead to the development of multi-targeted therapies, potentially overcoming resistance mechanisms and enhancing therapeutic efficacy, particularly in complex diseases like cancer libretexts.org. The broader field of molecular target identification is actively seeking new drivers in tumor initiation, progression, and metastasis, paving the way for innovative therapeutic strategies nih.gov.

Advanced Methodologies for Stereochemical Assignment in Complex Analogs

The precise stereochemical assignment of this compound and its complex analogs is critical for understanding their biological activity and for rational drug design. Advanced methodologies are essential for this purpose, especially given the inherent complexity of squalene-derived structures. Computational approaches, such as the DP4+ and MM-DP4+ methods, are increasingly utilized to evaluate stereochemical assignments in molecules featuring challenging structural elements, including small heterocyclic rings nih.gov. These methods compare molecular geometries optimized at various computational levels to assess deviations in key geometric parameters, thereby enhancing the reliability of assignments nih.gov.

Beyond computational techniques, modern analytical methods such as advanced Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 2D NMR, NOESY), X-ray crystallography, and vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) spectroscopy are indispensable. These techniques provide detailed structural information, enabling the unambiguous determination of absolute and relative configurations in complex organic molecules. The integration of spectroscopic data with computational predictions offers a robust framework for elucidating the precise three-dimensional structures of this compound and its derivatives, which is paramount for structure-activity relationship (SAR) studies and the development of more effective compounds.

Integration of Multi-Omics Data for Comprehensive Pathway Analysis

To gain a comprehensive understanding of the biological impact of this compound, the integration of multi-omics data is becoming an indispensable approach. Multi-omics studies combine data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of biological systems and their responses to chemical interventions wikipedia.orgnih.govfishersci.no. This integrative approach allows researchers to move beyond single-gene or single-molecule analyses to understand the broader network of interactions and pathways affected by this compound.

For instance, by integrating transcriptomic data (gene expression changes), proteomic data (protein abundance and modification changes), and metabolomic data (metabolite alterations), researchers can identify the complete cascade of events triggered by this compound. This can reveal previously unappreciated pathways, off-target effects, or compensatory mechanisms that are not evident from studying individual omics layers in isolation nih.govnih.gov. Tools like MOPA (Multi-Omics Pathway Analysis) are designed to score individual pathways based on enriched multi-omics regulatory activity, providing insights into the strength of regulatory relations between different omics types within pathways wikipedia.org. Such comprehensive pathway analysis can lead to novel hypotheses regarding disease mechanisms and potential therapeutic strategies, enhancing the interpretability and statistical power of research findings nih.govfishersci.no.

Potential in Nanomedicine and Advanced Drug Delivery Systems Research

The unique chemical structure of squalene and its derivatives, including trisnorsqualene, makes them highly attractive for applications in nanomedicine and advanced drug delivery systems. Squalenoylation, the covalent linkage of squalene to therapeutic agents, has been shown to enable the spontaneous formation of nanoassemblies in water. This self-assembly property is particularly beneficial for improving the bioavailability and plasma stability of unstable molecules, such as neuropeptides.

Research has demonstrated the successful creation of squalenoylated gemcitabine (B846) (SqGem) nanoparticles, which exhibited similar or superior cytotoxicity compared to free gemcitabine in pancreatic cancer cell lines. Furthermore, 1,1′,2-trisnorsqualene alcohol has been utilized in the formation of bioconjugates with penicillin G, which spontaneously formed stable nanoparticles. These findings highlight the potential of this compound and its analogs as building blocks for novel nanocarriers.

The application of nanomedicine facilitates better treatments by modulating the biodistribution and targeted accumulation of therapeutic agents, thereby potentially reducing toxicity and enhancing efficacy. Future research could explore the encapsulation of this compound within various nanocarriers (e.g., liposomes, polymeric nanoparticles) to improve its solubility, stability, and targeted delivery to specific tissues or cells, such as tumor sites. This could lead to more effective therapeutic outcomes and open new avenues for the clinical translation of this compound as a drug or a component of advanced drug delivery platforms.

Q & A

Basic: What are the established synthetic pathways for Trisnorsqualene CA, and what analytical methods validate its structural integrity?

Answer:

this compound is synthesized via enzymatic or chemical modification of squalene derivatives. Key steps include:

- Precursor selection : Use squalene epoxidase inhibitors (e.g., aza-squalenes) as intermediates .

- Characterization : Validate structural integrity using nuclear magnetic resonance (NMR) for stereochemical analysis and mass spectrometry (MS) for molecular weight confirmation .

- Validation : Compare spectral data with historical benchmarks (e.g., Sen & Prestwich, 1989) to ensure reproducibility .

Basic: What experimental models are used to study this compound's role in cholesterol biosynthesis inhibition?

Answer:

- In vitro assays : Use purified squalene epoxidase enzymes with radiolabeled substrates to measure inhibition kinetics (IC50 values) .

- Cell-based models : Hepatocyte cultures (e.g., HepG2) assess dose-dependent reductions in cholesterol synthesis via LC-MS lipid profiling .

- Controls : Include positive controls (e.g., terbinafine) and negative controls (DMSO vehicle) to isolate compound-specific effects .

Advanced: How can researchers resolve contradictions in reported IC50 values for this compound across enzyme inhibition studies?

Answer:

Contradictions often arise from methodological variability. Mitigate via:

Assay standardization : Adopt uniform substrate concentrations and incubation times (e.g., 30-min pre-incubation ).

Orthogonal validation : Use alternative assays (e.g., fluorescent probes vs. radiolabeled substrates) to confirm inhibition trends .

Meta-analysis : Systematically compare studies using PRISMA guidelines to identify confounding variables (e.g., enzyme source purity) .

Advanced: What methodologies are recommended for investigating structure-activity relationships (SAR) of this compound derivatives?

Answer:

- Computational modeling : Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities for squalene epoxidase active sites .

- Synthetic diversification : Modify cyclopropane amine groups (see CAS 123594-77-4 ) and test analogs for inhibitory potency.

- Triangulation : Combine in vitro IC50 data, in silico predictions, and crystallography (if available) to validate SAR hypotheses .

Basic: What are best practices for designing in vitro experiments to assess this compound's effects on cholesterol biosynthesis?

Answer:

- Objective alignment : Define clear endpoints (e.g., % reduction in lanosterol conversion) tied to the hypothesis .

- Sample size : Use power analysis (α=0.05, β=0.2) to determine replicates, ensuring statistical robustness .

- Bias mitigation : Blind sample processing and randomize plate layouts to avoid measurement artifacts .

Advanced: How can in vitro and in vivo data discrepancies regarding this compound's bioavailability be addressed?

Answer:

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models using LC-MS/MS .

- Bioavailability enhancement : Formulate nanoparticles (e.g., squalene-gusperimus NPs) to improve solubility and target delivery .

- Cross-validation : Compare in vitro permeability (Caco-2 assays) with in vivo absorption data to identify metabolic bottlenecks .

Basic: What analytical techniques are critical for quantifying this compound in biological matrices?

Answer:

- Extraction : Use liquid-liquid extraction (LLE) with nonpolar solvents (e.g., hexane) to isolate the compound from plasma .

- Quantification : Employ high-performance liquid chromatography (HPLC) paired with tandem MS for nanomolar sensitivity .

- Calibration : Validate with spiked matrix samples to account for matrix effects .

Advanced: What strategies can reconcile conflicting findings about this compound's off-target effects in lipid metabolism pathways?

Answer:

- Omics integration : Perform transcriptomics (RNA-seq) and metabolomics (GC-MS) to map off-target pathways .

- Kinase profiling : Use broad-spectrum kinase inhibition assays (e.g., Eurofins PanLAB) to identify unintended targets .

- Dose-response analysis : Establish NOAEL (no-observed-adverse-effect-level) thresholds to contextualize toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.